molecular formula C12H6ClFN2S B2871020 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 384351-45-5

4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2871020
CAS No.: 384351-45-5
M. Wt: 264.7
InChI Key: CPLNBRLGQDLEKP-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2S/c13-11-10-9(5-17-12(10)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNBRLGQDLEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves the following steps :

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorine atom at the 4-position and the 4-fluorophenyl group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different substituents at the 4-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .

Biological Activity

4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its efficacy against various diseases and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₆ClFN₂S
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 384351-45-5
  • Storage Conditions : Ambient temperature

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chloro and fluorine substituents in this compound enhances its antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Table 1: Antimicrobial Efficacy of Thieno[2,3-d]pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0227 µM
4-Chloro-5-(phenyl)thieno[2,3-d]pyrimidineS. aureus0.015 µM
4-Methyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidineA. flavus0.025 µM

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action is believed to involve the inhibition of specific kinases that are overexpressed in cancer cells.

Case Study: Cytotoxicity Assessment
A study reported the IC50 values for this compound as follows:

  • A549 Cell Line : IC50 = 40.54 μg/mL
  • Caco-2 Cell Line : IC50 = 29.77 μg/mL
    These values indicate a significant potential for this compound as an anticancer agent, particularly when compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory effects of thieno[2,3-d]pyrimidines have been explored through various assays measuring paw edema in animal models. The compound exhibited notable inhibition rates comparable to indomethacin, a standard anti-inflammatory drug.

Table 2: Anti-inflammatory Efficacy Comparison

Compound NameInhibition Rate (%) at 4hInhibition Rate (%) at 5h
This compound43.1731.10
Indomethacin47.7242.22

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : It selectively inhibits certain kinases involved in cell proliferation and survival.
  • Membrane Interaction : The lipophilic nature due to the fluorinated phenyl group enhances its ability to disrupt bacterial membranes.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.

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